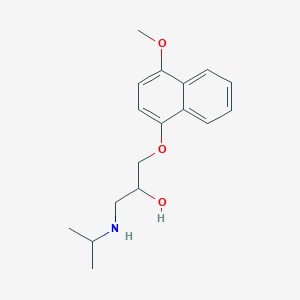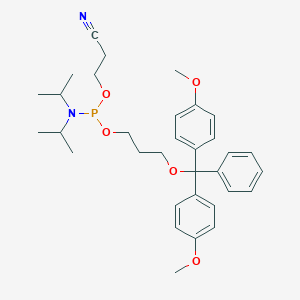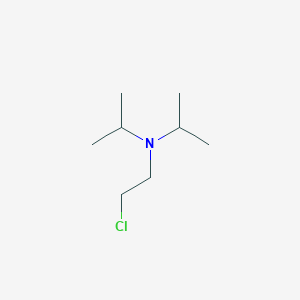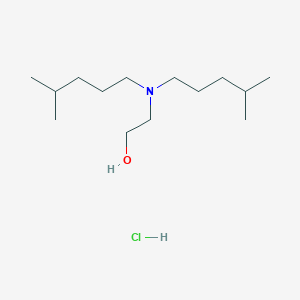
4-Methoxypropranolol
Übersicht
Beschreibung
4-Methoxy Propranolol is a derivative of Propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is primarily used as an intermediate in the synthesis of 4-Hydroxy Propranolol . It has a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol .
Wissenschaftliche Forschungsanwendungen
4-Methoxy Propranolol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other beta-blockers and related compounds.
Biology: Studies on its metabolic pathways help understand the biotransformation of beta-blockers in the body.
Medicine: Research on its pharmacological properties aids in the development of new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals, contributing to the development of new drugs
Wirkmechanismus
Target of Action
4-Methoxy Propranolol is a derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist . The primary targets of Propranolol are the beta-adrenergic receptors, which are found on cells of the heart muscles, smooth muscles, airways, arteries, kidneys, and other tissues that are part of the sympathetic nervous system .
Mode of Action
When access to beta-receptor sites is blocked by Propranolol, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .
Pharmacokinetics
Propranolol is highly lipophilic and almost completely absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, and its bioavailability is affected by factors such as hepatic blood flow, enzyme activity, and drug interactions . The ADME properties of 4-Methoxy Propranolol are expected to be similar, but specific studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of pharmaceuticals. For instance, the presence of other drugs can affect the metabolism of Propranolol, leading to changes in its efficacy and potential side effects . Environmental pollution caused by pharmaceuticals and their transformation products has become an increasingly important concern . The environmental risk of Propranolol is predicted to be low based on the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio .
Biochemische Analyse
Biochemical Properties
For instance, propranolol is glucuronidated by several members of the human UGT1 and UGT2 families
Cellular Effects
Propranolol, a non-selective beta-receptor antagonist, has been shown to suppress gastric cancer cell growth by regulating proliferation and apoptosis
Molecular Mechanism
Propranolol, a related compound, has been found to block cardiac and neuronal voltage-gated sodium channels . It’s possible that 4-Methoxy Propranolol may have similar molecular interactions, but this hypothesis needs to be tested experimentally.
Metabolic Pathways
Propranolol and its equipotent phase I metabolite 4-hydroxypropranolol are known to be glucuronidated by all 19 members of the human UGT1 and UGT2 families
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Propranolol can be adapted from the methods used for 4-Hydroxy Propranolol. One common method involves the reaction of 4-Methoxy-1-naphthol with potassium carbonate in methylethylketone (MEK) and epichlorohydrin. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of Propranolol and its derivatives often involves the reaction of naphthol with epichlorohydrin, followed by the addition of isopropylamine. This process is facilitated by a phase transfer catalyst and a reaction solvent under alkaline conditions . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy Propranolol undergoes various chemical reactions, including:
Oxidation: This reaction can convert 4-Methoxy Propranolol to its corresponding quinone derivative.
Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of 4-Methoxy Propranolol, which can be further utilized in pharmaceutical synthesis .
Vergleich Mit ähnlichen Verbindungen
Propranolol: The parent compound, widely used as a beta-blocker.
4-Hydroxy Propranolol: A major metabolite of Propranolol with similar pharmacological activity.
Metoprolol: Another beta-blocker with selective action on beta-1 adrenergic receptors
Uniqueness: 4-Methoxy Propranolol is unique due to its specific structural modification, which allows it to serve as an intermediate in the synthesis of other derivatives. Its distinct chemical properties make it valuable in various synthetic and research applications .
Eigenschaften
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939925 | |
| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18507-09-0 | |
| Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)










![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
